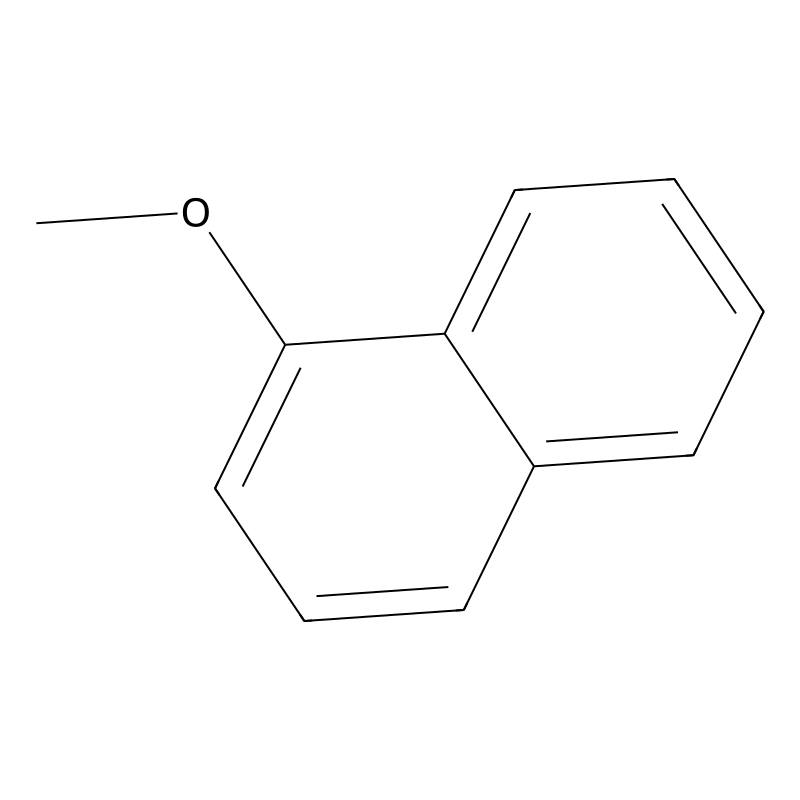1-Methoxynaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
1-Methoxynaphthalene, also known as α-methoxynaphthalene or methyl 1-naphthyl ether, is an organic compound with the chemical formula and a molecular weight of approximately 158.20 g/mol. This compound features a methoxy group (-OCH₃) attached to the naphthalene ring, specifically at the 1-position. Its structure can be represented as follows:
textOCH3 | C10H7
This compound is characterized by its aromatic properties and is typically a colorless to pale yellow liquid at room temperature. It is soluble in organic solvents but has limited solubility in water, making it useful in various chemical applications.
While 1-Methoxynaphthalene itself doesn't have a well-defined biological mechanism of action, its role in scientific research lies in its ability to act as a substrate for enzymes. For example, it has been used to study the peroxygenase activity of cytochrome c peroxidase, an enzyme involved in cellular defense mechanisms [].
Studying Enzyme Activity
One application of 1-Methoxynaphthalene in scientific research is studying the peroxygenase activity of cytochrome c peroxidase (CcP) []. CcP is an enzyme found in various organisms and plays a role in detoxifying hydrogen peroxide. Researchers have used 1-Methoxynaphthalene as a substrate for CcP, meaning the molecule the enzyme acts on. By measuring the reaction between 1-Methoxynaphthalene and CcP, scientists can gain insights into the enzyme's peroxygenase activity, its ability to break down peroxides [].
- Electrophilic Substitution: The methoxy group activates the naphthalene ring towards electrophilic substitution reactions, allowing for substitutions at the 2- and 6-positions.
- Metalation: Research indicates that 1-methoxynaphthalene can undergo metalation with organoalkali metal compounds, leading to new organometallic derivatives .
- Hydrolysis: Under certain conditions, it can react with hydroiodic acid to yield products such as naphthol and methanol .
Several methods exist for synthesizing 1-methoxynaphthalene:
- Methylation of Naphthol: One common method involves the methylation of 1-naphthol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base .
- Direct Methoxylation: Another approach is the direct methoxylation of naphthalene using methanol in the presence of an acid catalyst .
These methods can yield varying purities and require careful control of reaction conditions.
1-Methoxynaphthalene finds applications in several fields:
- Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Solvent: Due to its solvent properties, it is used in organic synthesis and extraction processes.
- Flavors and Fragrances: It may also be utilized in the formulation of flavors and fragrances due to its aromatic nature.
Studies on the interactions of 1-methoxynaphthalene with biological systems reveal that it can affect cellular processes. For instance, its potential cytotoxic effects have been noted in certain cell lines, warranting further investigation into its safety profile for use in consumer products . Additionally, environmental studies indicate that it may partition similarly to naphthalene in aquatic environments, raising concerns about its ecological impact .
Similar compounds to 1-methoxynaphthalene include:
- 2-Methoxynaphthalene: Similar structure but with the methoxy group at the 2-position; exhibits different reactivity patterns due to steric factors.
- Naphthalene: The parent compound lacking the methoxy group; serves as a baseline for comparing reactivity and biological activity.
- 1-Naphthol: The hydroxyl derivative of naphthalene; provides insights into the effects of substituents on biological activity and reactivity.
Comparison TableCompound Structure Key Properties 1-Methoxynaphthalene C₁₁H₁₀O Aromatic, moderate solubility 2-Methoxynaphthalene C₁₁H₁₀O Different reactivity due to position Naphthalene C₁₀H₈ Baseline for comparison 1-Naphthol C₁₁H₈O Hydroxyl group increases polarity
| Compound | Structure | Key Properties |
|---|---|---|
| 1-Methoxynaphthalene | C₁₁H₁₀O | Aromatic, moderate solubility |
| 2-Methoxynaphthalene | C₁₁H₁₀O | Different reactivity due to position |
| Naphthalene | C₁₀H₈ | Baseline for comparison |
| 1-Naphthol | C₁₁H₈O | Hydroxyl group increases polarity |
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard






